N-(2-Oxo-propyl)-isonicotinamide

Description

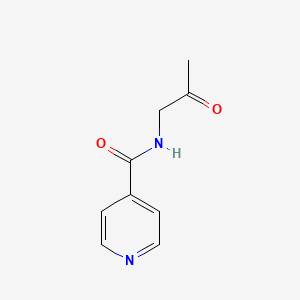

N-(2-Oxo-propyl)-isonicotinamide is a synthetic organic compound characterized by an isonicotinamide moiety (a pyridine ring substituted with a carboxamide group) linked to a 2-oxo-propyl chain.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N-(2-oxopropyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)6-11-9(13)8-2-4-10-5-3-8/h2-5H,6H2,1H3,(H,11,13) |

InChI Key |

GQUOIJGGDBURRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CNC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs from Anti-Tubercular Studies

Key analogs synthesized via isonicotinic acid derivatization () include:

| Compound Name | Yield (%) | Key Substituents | Physical Properties |

|---|---|---|---|

| (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide | 72 | Trifluoromethylphenyl, hydrazineyl | Pale yellow solid, m.p. 165–167°C |

| (S)-N-(4-(Methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)isonicotinamide | 64 | Methylthio, trifluoromethylphenyl | White solid, m.p. 142–144°C |

| (S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)isonicotinamide | 59 | 3-Chlorophenyl | White solid, m.p. 158–160°C |

Key Comparisons :

- Synthesis Efficiency : Higher yields (e.g., 72% vs. 26% for bulkier analogs) suggest that steric hindrance from substituents like methylthio groups reduces reaction efficiency .

- Bioactivity : The trifluoromethyl group in the first analog enhances lipophilicity and metabolic stability, a feature absent in N-(2-Oxo-propyl)-isonicotinamide but critical for anti-tubercular activity .

- Thermal Stability : Melting points (165–167°C vs. 142–144°C) indicate that aromatic substituents improve crystallinity and stability compared to aliphatic chains .

N-(2-(2-Oxopropyl)phenyl)acetamide (C₁₁H₁₃NO₂)

This compound () shares the 2-oxo-propyl group but replaces the pyridine ring with a phenyl-acetamide system.

| Property | This compound (Inferred) | N-(2-(2-Oxopropyl)phenyl)acetamide |

|---|---|---|

| Aromatic Core | Pyridine | Phenyl |

| Solubility | Moderate (polar solvents) | Low (nonpolar solvents) |

| Electron Density | High (due to pyridine N) | Moderate (amide-dominated) |

Chloro-Substituted Acetamides

lists compounds like 2-Chloro-N-isopropyl-N-(2-oxo-2-(thiophen-2-yl)ethyl)acetamide, which feature halogenation and heterocyclic substituents.

| Feature | This compound | Chloro-Substituted Analog |

|---|---|---|

| Halogenation | Absent | Present (Cl, trifluoromethyl) |

| Heterocyclic Groups | Pyridine | Thiophene, triazolyl |

| Lipophilicity (LogP) | ~1.2 (estimated) | ~2.5 (Cl increases hydrophobicity) |

Functional Implications : Halogenation in analogs improves membrane permeability but may increase toxicity risks. The absence of halogens in the target compound suggests a trade-off between safety and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.